REACTION_CXSMILES
|
[S:1]1[CH2:5][C:4](=[O:6])[NH:3][C:2]1=[O:7].[CH:8]([C:10]1[CH:28]=[CH:27][C:13]([O:14][C:15]2[CH:22]=[CH:21][C:18]([C:19]#[N:20])=[CH:17][C:16]=2[C:23]([F:26])([F:25])[F:24])=[C:12]([O:29][CH3:30])[CH:11]=1)=O.C(O)(=O)C1C=CC=CC=1.N1CCCCC1>C1(C)C=CC=CC=1>[O:7]=[C:2]1[NH:3][C:4](=[O:6])[C:5](=[CH:8][C:10]2[CH:28]=[CH:27][C:13]([O:14][C:15]3[CH:22]=[CH:21][C:18]([C:19]#[N:20])=[CH:17][C:16]=3[C:23]([F:24])([F:25])[F:26])=[C:12]([O:29][CH3:30])[CH:11]=2)[S:1]1
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Name
|
|
Quantity
|
2.55 g
|
Type
|
reactant
|
Smiles
|
S1C(NC(C1)=O)=O
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Name
|
4-(4-Formyl-2-methoxy-phenoxy)-3-trifluoromethyl-benzonitrile
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Quantity
|
21.79 mmol
|
Type
|
reactant
|
Smiles
|
C(=O)C1=CC(=C(OC2=C(C=C(C#N)C=C2)C(F)(F)F)C=C1)OC
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Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
3.27 mmol
|
Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)(=O)O
|
Name
|
|
Quantity
|
2.83 mmol
|
Type
|
reactant
|
Smiles
|
N1CCCCC1
|
Control Type
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UNSPECIFIED
|
Setpoint
|
130 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The flask was equipped with a Dean-Stark trap
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Type
|
TEMPERATURE
|
Details
|
After cooling to RT
|
Type
|
FILTRATION
|
Details
|
the product was collected by filtration
|
Type
|
CUSTOM
|
Details
|
triturated with hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1SC(C(N1)=O)=CC1=CC(=C(OC2=C(C=C(C#N)C=C2)C(F)(F)F)C=C1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |